molecular formula C11H13N5O4 B11929288 Angustmycin A

Angustmycin A

Cat. No.: B11929288
M. Wt: 279.25 g/mol
InChI Key: UZSSGAOAYPICBZ-UHFFFAOYSA-N
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Description

Angustmycin A is a nucleoside antibiotic and cytokinin produced by the bacterium Streptomyces hygroscopicus. It was originally identified as 6-amino-9-(L-1,2-fucopyranoseenyl)-purine. This compound is known for its unique structure, which includes an unusual sugar linked to adenine via an N-glycosidic bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of Angustmycin A involves a series of enzymatic reactions. The pathway includes enzymes such as D-allulose 6-phosphate 3-epimerase, D-allulose 6-phosphate pyrophosphokinase, adenine phosphoallulosyltransferase, phosphoribohydrolase, and phosphatase. These enzymes collaboratively catalyze the relay reactions to biosynthesize Angustmycin C, which is then converted to this compound via a noncanonical dehydratase .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces hygroscopicus under controlled conditions. The fermentation broth is then processed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Angustmycin A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like ammonia or halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

Angustmycin A exerts its effects by inhibiting the synthesis of guanosine monophosphate in Gram-positive bacteria. This inhibition disrupts the bacterial cell’s ability to synthesize nucleic acids, leading to cell death. The compound’s unique structure allows it to mimic naturally occurring nucleosides, thereby interfering with essential biochemical pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its unusual sugar structure and its potent inhibitory effects on guanosine monophosphate synthesis. This makes it distinct from other nucleoside antibiotics, which typically have more common sugar moieties .

Properties

IUPAC Name

2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O4/c1-5-7(18)8(19)11(2-17,20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-4,7-8,17-19H,1-2H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSSGAOAYPICBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(C(C(O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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